3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Description
3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H13F3N6O and its molecular weight is 386.338. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This results in the activation of various NAD±dependent processes, potentially offering therapeutic benefits for a diverse array of diseases .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a crucial cofactor in various biological processes . This can influence numerous downstream effects, including energy metabolism and cellular aging processes .
Pharmacokinetics
This suggests that the compound may have been designed to minimize interactions with cytochrome P450 enzymes, potentially improving its bioavailability and reducing the risk of drug-drug interactions .
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ production can have various molecular and cellular effects. Given the role of NAD+ in energy metabolism and aging processes, the compound could potentially offer therapeutic benefits for diseases related to these processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. , which can influence the compound’s absorption, distribution, and excretion, as well as its interaction with its target.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c19-18(20,21)13-5-8-26-15(10-13)24-25-16(26)11-22-17(28)12-3-1-4-14(9-12)27-7-2-6-23-27/h1-10H,11H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNDUQTFMLDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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